4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperazine, morpholine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines.
Coupling Reactions: The final step involves coupling the piperazine intermediate with the triazine core and morpholine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is unique due to its combination of piperazine, morpholine, and triazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClF3N7O2/c25-17-2-1-3-19(16-17)33-8-10-34(11-9-33)22-30-21(31-23(32-22)35-12-14-36-15-13-35)29-18-4-6-20(7-5-18)37-24(26,27)28/h1-7,16H,8-15H2,(H,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYELFLWHQMTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)OC(F)(F)F)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClF3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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